molecular formula C16H12FN5O2 B2444185 2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1421583-69-8

2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2444185
CAS RN: 1421583-69-8
M. Wt: 325.303
InChI Key: VCFSSDPSAYIXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties . Triazolopyridinones are another class of heterocyclic compounds that contain a triazole ring fused to a pyridinone ring. They are often used in medicinal chemistry due to their diverse biological activities.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and triazolopyridinones can be quite diverse, depending on the specific substituents attached to the rings. In general, these compounds can form intramolecular hydrogen bonds, which can affect their chemical properties and biological activities .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and triazolopyridinones can also vary widely, depending on their specific structures. For example, the solubility, melting point, and NMR spectra can all be influenced by the specific substituents attached to the rings .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of triazolo[4,3-a]pyridine derivatives and their biological evaluation has been a significant area of research. For instance, studies have reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds demonstrated good to moderate antimicrobial activity against various microorganisms (Bayrak et al., 2009). Similarly, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and showed significant antibacterial and antifungal activity (Suresh et al., 2016).

Anticonvulsant Activity

The anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines has been explored, with findings indicating varied efficacy against seizures in animal models. These studies contribute to understanding the potential therapeutic uses of these compounds in seizure disorders (Kelley et al., 1995).

Antimicrobial and Antioxidant Activities

Research into the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings has revealed that these compounds exhibit strong α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in treating microbial infections and managing oxidative stress-related conditions (Menteşe et al., 2015).

Inhibitory Activities Against TGF-β Type 1 Receptor Kinase

The development of compounds as inhibitors of ALK5, a transforming growth factor-β type 1 receptor kinase, has been reported. These inhibitors could have implications in treating diseases where TGF-β plays a key role in disease progression, highlighting the compound's potential in medical research (Krishnaiah et al., 2012).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles and triazolopyridinones can vary widely, depending on their specific structures and the biological targets they interact with. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles and triazolopyridinones can depend on their specific structures. Some of these compounds may be hazardous due to their biological activities, while others may be relatively safe .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, the exploration of the biological activities of these compounds, particularly their potential as therapeutic agents, is a promising area of research .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c1-10-18-15(24-20-10)12-6-7-21-14(8-12)19-22(16(21)23)9-11-2-4-13(17)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFSSDPSAYIXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.